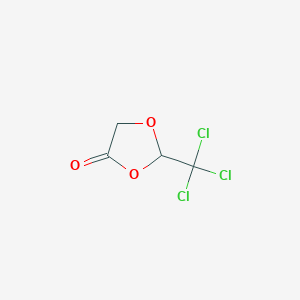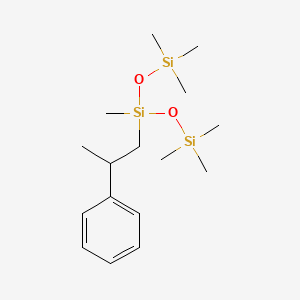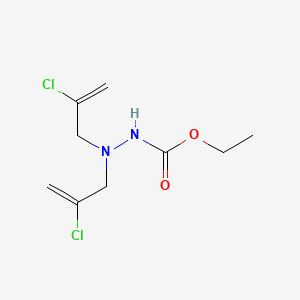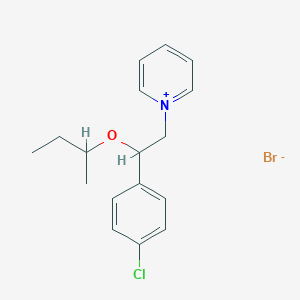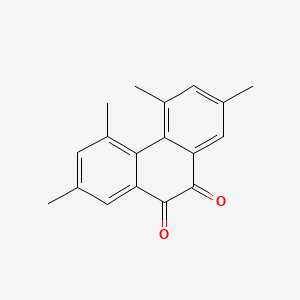![molecular formula C17H17NO4 B14702414 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- CAS No. 22330-48-9](/img/structure/B14702414.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- is a complex organic compound belonging to the isoquinoline family. This compound is characterized by its unique structure, which includes a benzene ring fused to an isoquinoline moiety, with additional functional groups such as diethoxy and methyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzene derivative, the introduction of the isoquinoline moiety can be achieved through a series of reactions involving nitration, reduction, and cyclization steps. The diethoxy and methyl groups are then introduced through alkylation reactions using appropriate reagents such as ethyl iodide and methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration. Catalysts may also be employed to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- involves its interaction with specific molecular targets within biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
- 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-chloro-2-methyl-
- 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-methyl-6-nitro-
- 2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol
Uniqueness
1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-methyl- is unique due to the presence of both diethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
22330-48-9 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.32 g/mol |
IUPAC 名称 |
6,7-diethoxy-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C17H17NO4/c1-4-21-12-8-6-10-14-11(17(20)18(3)16(10)19)7-9-13(15(12)14)22-5-2/h6-9H,4-5H2,1-3H3 |
InChI 键 |
RTCBXWGDLADPJL-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C2C(=CC=C3C2=C(C=C1)C(=O)N(C3=O)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


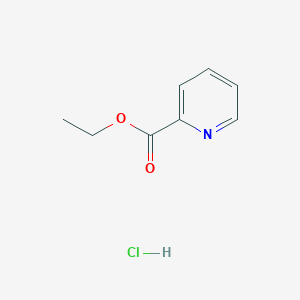


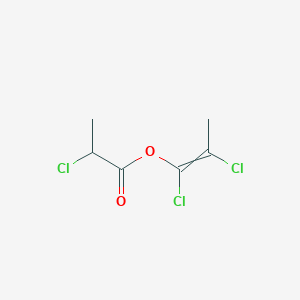
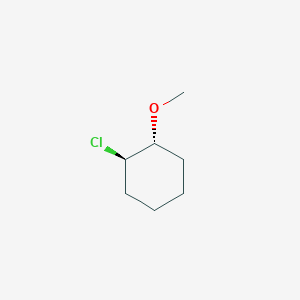
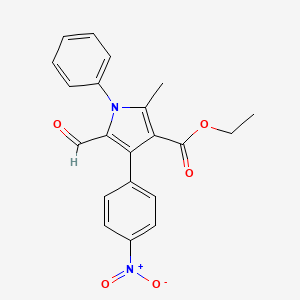
![2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14702370.png)


